Ethyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridazine ring. The presence of an ethyl ester group at the 6-position and a methyl group at the 2-position further defines its chemical structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2-aminopyridazine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate undergoes cyclization to form the imidazo[1,2-b]pyridazine core, followed by esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the positions adjacent to the nitrogen atoms in the imidazo[1,2-b]pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-b]pyridazine derivatives.
Scientific Research Applications
Ethyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of ethyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Ethyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-8-carboxylate: Similar structure but with a chloro substituent at the 6-position.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Different ring fusion and substitution pattern.
Imidazo[1,2-a]pyridines: Different nitrogen positioning in the fused ring system.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8-4-5-9-11-7(2)6-13(9)12-8/h4-6H,3H2,1-2H3 |
InChI Key |
AGPWRHFBRODOTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN2C=C(N=C2C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.